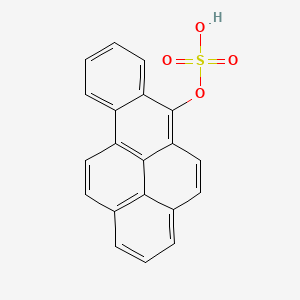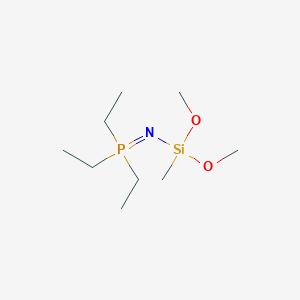
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is a complex organophosphorus compound. This compound is characterized by the presence of multiple functional groups, including an oxa (oxygen), aza (nitrogen), phospha (phosphorus), and sila (silicon) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene typically involves multi-step organic synthesis techniques. The starting materials often include organophosphorus and organosilicon compounds, which are reacted under controlled conditions to form the desired product. Common reaction conditions include the use of inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and silicon.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus and silicon species.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides and siloxanes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene is used as a precursor for the synthesis of other complex organophosphorus and organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a therapeutic agent.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-Diethyl-3-methoxy-3-methyl-2-oxa-4-aza-5lambda~5~-phospha-3-silahept-4-ene include other organophosphorus and organosilicon compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
64488-91-1 |
|---|---|
Molecular Formula |
C9H24NO2PSi |
Molecular Weight |
237.35 g/mol |
IUPAC Name |
[dimethoxy(methyl)silyl]imino-triethyl-λ5-phosphane |
InChI |
InChI=1S/C9H24NO2PSi/c1-7-13(8-2,9-3)10-14(6,11-4)12-5/h7-9H2,1-6H3 |
InChI Key |
WLZZWBYSIVMDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=N[Si](C)(OC)OC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
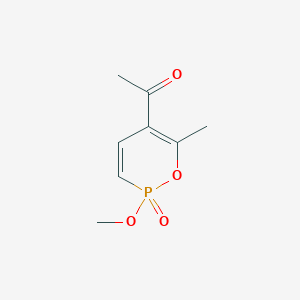
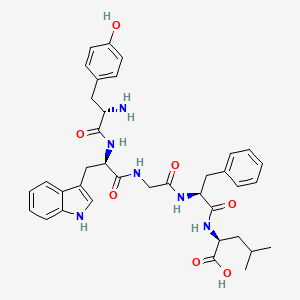

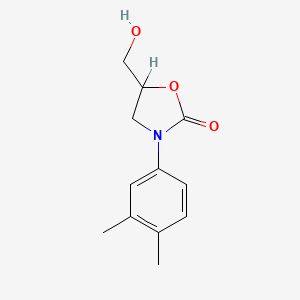
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

